![molecular formula C22H27N5O3S B2666682 6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251623-85-4](/img/structure/B2666682.png)
6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a complex organic molecule with the molecular formula C22H27N5O3S . It is available for research use.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases . These properties include its molecular weight, solubility, melting point, boiling point, and more.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of heterocyclic compounds, including pyrimidines and piperazines, which are structurally related to the specified compound. These studies involve the development of novel synthetic routes to create compounds with potential antimicrobial activities. For example, El-Agrody et al. (2001) reported the synthesis of novel pyrano[2,3-d]pyrimidines and related derivatives, highlighting the versatility of heterocyclic chemistries in creating compounds with potential applications in medicinal chemistry El-Agrody et al., 2001.
Antimicrobial Activity
Several compounds with structures similar to the specified molecule have been synthesized and tested for their antimicrobial activity. For instance, Al-Turkistani et al. (2011) investigated the antimicrobial properties of novel 5-alkyl-6-substituted uracils and related derivatives, demonstrating the potential of these compounds in combating bacterial infections Al-Turkistani et al., 2011.
Biological Evaluation
Compounds featuring piperazine and pyrimidine moieties have been evaluated for various biological activities. For example, Malinka et al. (1995) described the synthesis and pharmacological evaluation of 7-aza analogues of ipsapirone, indicating the importance of structural modifications in altering biological activity Malinka et al., 1995.
Fluorescent Ligands for Receptor Studies
Research into the development of fluorescent ligands based on piperazine structures for receptor studies showcases the utility of structurally complex molecules in understanding receptor-ligand interactions. Lacivita et al. (2009) synthesized fluorescent ligands with 1-arylpiperazine structure for human 5-HT1A receptors, providing tools for studying receptor dynamics Lacivita et al., 2009.
Catalyst-Free Synthesis Methods
In the pursuit of greener chemical syntheses, Karami et al. (2015) developed a catalyst- and solvent-free method for synthesizing pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting an environmentally friendly approach to heterocyclic compound synthesis Karami et al., 2015.
Propiedades
IUPAC Name |
6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-4-5-9-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-12-10-25(11-13-26)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAZIXJBMPLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

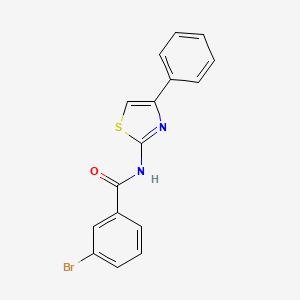
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/no-structure.png)
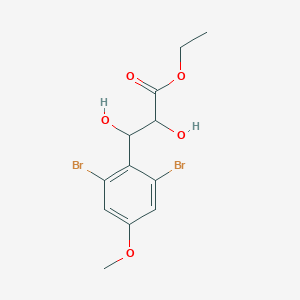
![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)
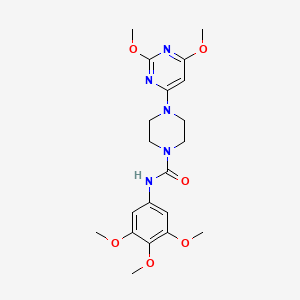

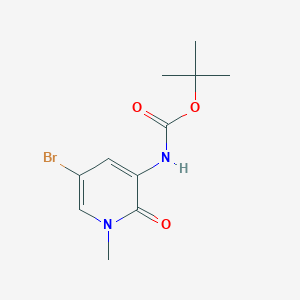
![N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B2666609.png)

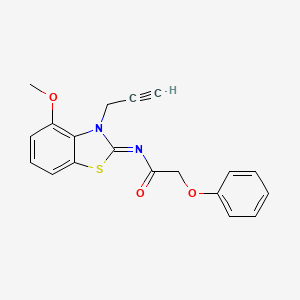
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)